1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene

Steric hindrance Benzyl chloride reactivity Kinetic control

Achieve true stepwise molecular assembly with 1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene. Unlike mono‑functional benzyl chlorides or non‑methylated iodo analogs, this scaffold combines a Pd‑coupling‑ready iodo group with a sterically shielded chloromethyl handle—the 2,5‑dimethyl substitution enforces clean SN2 displacement, eliminating α‑proton abstraction by‑products. Perform Suzuki, Heck, or Sonogashira couplings first, then derivatize the chloromethyl site via amination or etherification without cross‑interference. Supplied at 95% purity with batch‑specific NMR, HPLC, and GC QC data, every lot delivers the consistency demanded by reproducible SAR studies, precision polymer modifications, and activity‑based probe constructions.

Molecular Formula C9H10ClI
Molecular Weight 280.53
CAS No. 2137669-41-9
Cat. No. B2528174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene
CAS2137669-41-9
Molecular FormulaC9H10ClI
Molecular Weight280.53
Structural Identifiers
SMILESCC1=CC(=C(C=C1I)C)CCl
InChIInChI=1S/C9H10ClI/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4H,5H2,1-2H3
InChIKeyQIDMLDCINFFPHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene (CAS 2137669-41-9): A Dual-Reactive, Sterically-Shielded Aryl Halide Scaffold for Sequential Synthesis


1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene (C9H10ClI, MW 280.53 g/mol) is a bifunctional aromatic building block that integrates a chloromethyl nucleophilic handle with an iodo cross‑coupling site on a 2,5‑dimethylbenzene core. Commercially available at 95% purity with batch‑specific QC (NMR, HPLC, GC) , this compound enables orthogonal, stepwise functionalization—first via palladium‑mediated coupling at the iodo position, then via SN2 substitution at the chloromethyl group, or vice versa.

Why 2,5-Dimethylbenzyl Chloride, 4-Iodobenzyl Chloride, or Other Mono‑Functional Analogues Cannot Replace This Bis‑Reactive Building Block


Closely related compounds lack one or more critical features that together enable controlled, stepwise molecular assembly. 2,5‑Dimethylbenzyl chloride (CAS 824‑45‑3) provides the chloromethyl handle but lacks the iodo cross‑coupling site, while 4‑iodobenzyl chloride (CAS 54589‑53‑6) offers the iodo group but omits the 2,5‑dimethyl substitution that profoundly influences chloromethyl reactivity. In an analogous system, 4‑nitrobenzyl chloride substituted with methyl groups at the 3‑ and 5‑positions showed complete inhibition of α‑proton extraction, forcing exclusive SN2 displacement [1]. Furthermore, only compounds that bear both an iodo and a chloromethyl group permit chemoselective halogen‑metal exchange—iodine is exchanged while the chloromethyl remains intact—as demonstrated with 2‑iodobenzyl chlorides [2]. Omitting any one of these elements (iodo, chloromethyl, or the steric‑shielding methyl groups) compromises either synthetic versatility, reaction selectivity, or both.

1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene: Quantitative Differentiation Evidence vs. In‑Class Analogues


2,5‑Dimethyl Substitution Suppresses Undesired α‑Proton Elimination During Chloromethyl SN2 Reactions

The 2,5‑dimethyl substitution pattern directly modulates chloromethyl reactivity. In a closely analogous system (4‑nitrobenzyl chloride), introduction of one methyl group at the 3‑position greatly retarded α‑proton extraction, and two methyl groups at the 3‑ and 5‑positions completely inhibited this elimination pathway, diverting the reaction to exclusive SN2 displacement [1]. The 2‑methyl group in our target compound occupies an ortho position relative to the chloromethyl, providing even stronger steric shielding that suppresses side reactions and enforces clean nucleophilic substitution.

Steric hindrance Benzyl chloride reactivity Kinetic control

Aryl Iodide Delivers Higher Cross‑Coupling Reactivity Than Aryl Bromide or Chloride Counterparts

In palladium‑catalyzed Suzuki–Miyaura reactions, aryl iodides are traditionally the most reactive electrophiles, owing to faster oxidative addition to the weaker C–I bond relative to C–Br and C–Cl bonds. The authoritative Science of Synthesis reference states that aryl iodides and bromides are more reactive coupling partners than the corresponding aryl chlorides, with iodides offering the highest reactivity, though bromides may balance cost and reactivity [1]. Consequently, the iodo substituent in our target compound confers a kinetic advantage over analogous aryl bromide or chloride building blocks, enabling milder reaction conditions and often higher yields in cross‑coupling steps.

Cross‑coupling Oxidative addition Palladium catalysis

Orthogonal Reactivity: Iodine–Metal Exchange Proceeds Selectively Over Chloromethyl Group

The coexistence of iodo and chloromethyl groups on the same aromatic ring enables chemoselective transformations. A published methodology demonstrates that 2‑iodobenzyl chlorides undergo selective iodine–lithium (or iodine–magnesium) exchange with n‑butyllithium without affecting the chloromethyl group, generating aryl cuprates that can be elaborated via annulation or further coupling reactions [1]. This orthogonality allows the synthetic chemist to functionalize the iodo position first via cross‑coupling, then activate the chloromethyl group for nucleophilic substitution—or vice versa—without additional protecting group manipulations.

Selective halogen‑metal exchange Orthogonal functionalization Stepwise synthesis

Certified Batch Purity (95%) and Comprehensive QC Documentation Ensure Reproducible Results

Commercial supply of 1‑(chloromethyl)‑4‑iodo‑2,5‑dimethylbenzene includes a standard purity specification of 95% and batch‑specific analytical data packages containing NMR, HPLC, and GC reports, as offered by Bidepharm . This level of documentation reduces the risk of batch‑to‑batch variability that could propagate errors in multi‑step synthetic sequences, particularly when impurities may act as catalyst poisons or participate in unwanted side reactions.

Quality control Reproducibility Batch consistency

1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene: Optimal Application Scenarios Driven by Quantitative Differentiation


Medicinal Chemistry Library Expansion via Sequential Diversification

In lead optimization, medicinal chemists require efficient access to analogue libraries to explore structure‑activity relationships (SAR). The orthogonal reactivity of 1‑(chloromethyl)‑4‑iodo‑2,5‑dimethylbenzene allows first a Suzuki coupling at the iodo position to introduce aryl or heteroaryl diversity, followed by SN2 amination or etherification at the chloromethyl site—without cross‑interference [1][2]. The 2,5‑dimethyl steric shielding ensures clean SN2 chemistry, minimizing by‑products that could complicate biological assay interpretation. Batch‑to‑batch QC data guarantees that each library synthesis starts from a consistent quality of intermediate, which is critical for reproducible SAR correlations.

Functional Polymer Synthesis Requiring Orthogonal Cross‑Linking or Grafting Points

In materials science, precision polymers with defined reactive sites are needed for cross‑linking or post‑polymerization modification. The dual reactivity of this compound enables sequential incorporation: the iodo group can be used to install polymerizable vinyl or alkynyl units via Heck or Sonogashira coupling, while the chloromethyl group remains latent for later cross‑linking with amines or thiols [1][2]. The steric effect of the 2,5‑dimethyl groups further reduces unwanted side reactions during polymerization, improving the definition of the final material.

Chemical Biology Probe Design Exploiting Chemoselective Tagging

Chemical biologists designing activity‑based probes or fluorescent reporters benefit from the ability to attach a warhead and a reporter group in a controlled manner. Using this scaffold, the iodo handle can be exploited for Sonogashira attachment of an alkyne tag for click chemistry, while the chloromethyl group can be derivatized with a pharmacophore amine under mild SN2 conditions [1]. The documented purity and QC ensure that the final probe is free of contaminants that might produce false positive or negative results in cellular assays.

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